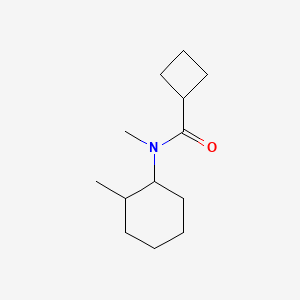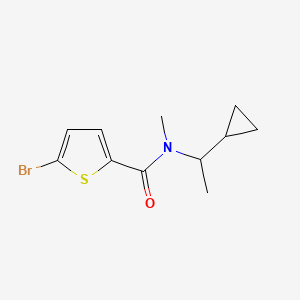
N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide, also known as MXE, is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However,
Wirkmechanismus
N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide acts as an NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor. This receptor is involved in the regulation of synaptic plasticity and is important for learning and memory. By blocking this receptor, N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide can induce dissociative and hallucinogenic effects.
Biochemical and Physiological Effects:
N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide has been shown to have a wide range of biochemical and physiological effects. It can cause dissociation, hallucinations, and euphoria, as well as changes in perception, mood, and thought. N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide also has analgesic effects and can reduce pain perception. It has been found to increase heart rate and blood pressure, as well as cause respiratory depression and muscle rigidity.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide has several advantages for use in lab experiments. It is a potent and selective NMDA receptor antagonist, which makes it useful for studying the role of the NMDA receptor in various physiological and pathological conditions. N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide is also relatively stable and can be stored for long periods of time. However, N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide has several limitations as well. It is a controlled substance and requires a license to handle and use. N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide can also be toxic at high doses and can cause adverse effects in humans and animals.
Zukünftige Richtungen
There are several future directions for research on N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide. One area of interest is the potential therapeutic applications of N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide. It has been shown to have antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its potential as a treatment for depression and anxiety disorders. Another area of interest is the role of N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide in pain management. N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide has analgesic effects and may be useful in treating chronic pain conditions. Finally, further research is needed to determine the long-term effects of N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide use and its potential for abuse and addiction.
Conclusion:
In conclusion, N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide is a dissociative drug that has gained popularity as a recreational drug. However, it has several scientific research applications, including studying its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide acts as an NMDA receptor antagonist and has been found to have antidepressant and anxiolytic effects, as well as analgesic effects. While N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide has several advantages for use in lab experiments, it also has limitations and requires careful handling and use. Further research is needed to determine the potential therapeutic applications of N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide and its long-term effects.
Synthesemethoden
N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide can be synthesized by reacting 3-methyl-2-butanone with 4-methylbenzaldehyde and ammonium acetate in the presence of acetic acid. This reaction produces N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide as the final product.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. It has been found to act on the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and pain perception. N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide has also been shown to have antidepressant and anxiolytic effects in animal studies.
Eigenschaften
IUPAC Name |
N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-10-6-3-4-9-12(10)14(2)13(15)11-7-5-8-11/h10-12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYBJECHWLBUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)
![1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea](/img/structure/B7510013.png)
